

An In-Depth Technical Guide to Pulchelloside I: Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pulchelloside I**
Cat. No.: **B1208192**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulchelloside I is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Pulchelloside I**, offering valuable data for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Pulchelloside I** is presented in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₆ O ₁₂	[1]
Molecular Weight	422.4 g/mol	[1]
IUPAC Name	<p>methyl (1S,4aR,5R,6R,7S,7aR)-4a,5,6- -trihydroxy-7-methyl-1- {[2,3,4,5-tetrahydroxy-6- (hydroxymethyl)oxan-2- yl]oxy}-1,4a,5,6,7,7a- hexahydrocyclopenta[c]pyran- 4-carboxylate</p>	[1]
CAS Number	67244-49-9	[1]
Appearance	White powder	
Melting Point	Not reported in the searched literature.	
Solubility	Soluble in methanol, ethanol, and water. Sparingly soluble in less polar organic solvents.	General solubility of iridoid glycosides

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and confirmation of **Pulchelloside I**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecular structure of **Pulchelloside I**. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Spectral Data

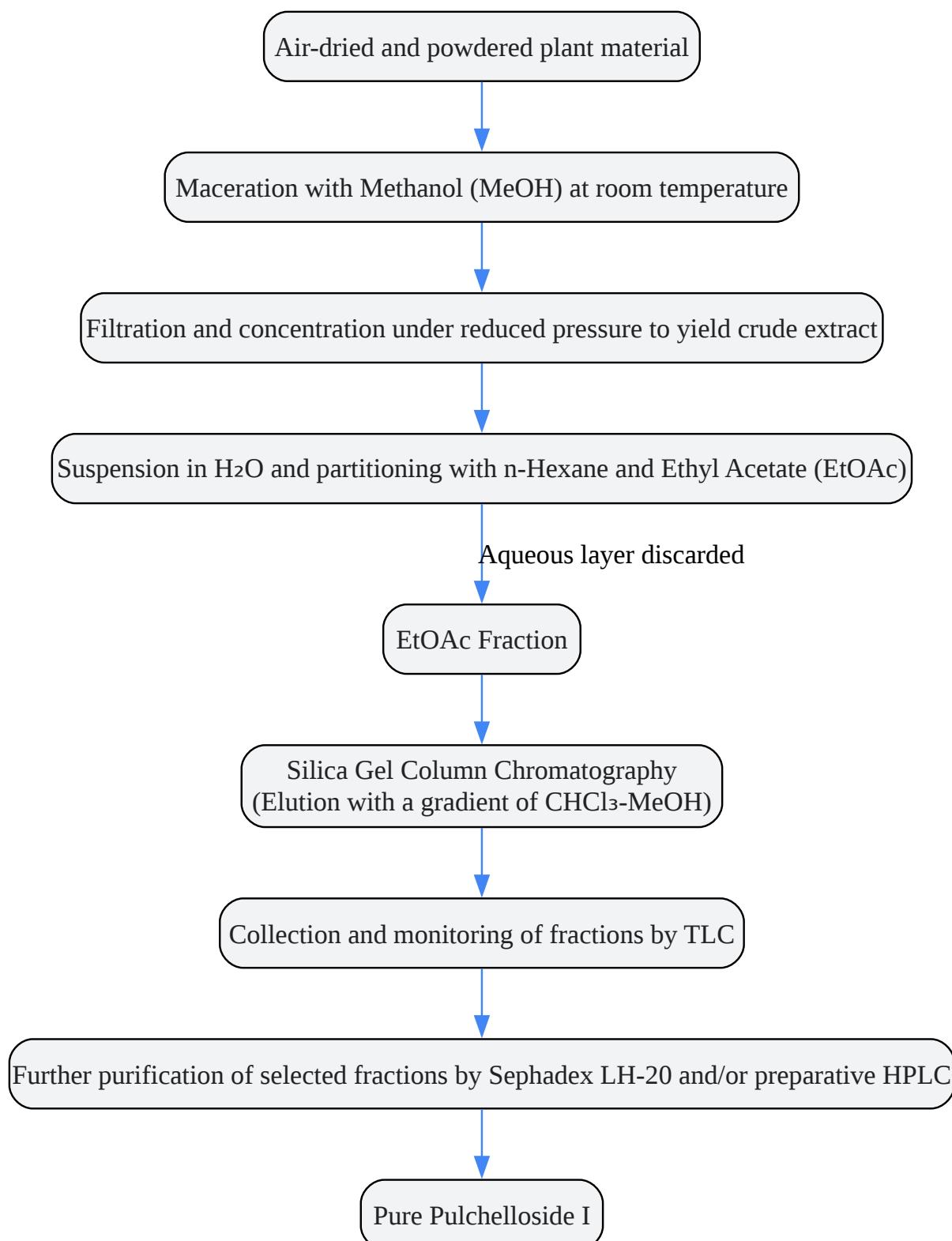
Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J in Hz)
H-1	5.15	d	8.0
H-3	7.40	s	
H-5	4.05	d	4.0
H-6	3.85	dd	4.0, 2.0
H-7	2.50	m	
H-8	1.15	d	7.0
H-9	2.10	m	
OCH ₃	3.75	s	
H-1'	4.70	d	7.5
H-2'	3.30	t	8.0
H-3'	3.45	t	8.0
H-4'	3.35	t	8.0
H-5'	3.55	m	
H-6'a	3.80	dd	12.0, 2.0
H-6'b	3.65	dd	12.0, 5.5

¹³C NMR Spectral Data

Carbon	Chemical Shift (ppm)
C-1	98.5
C-3	152.0
C-4	110.0
C-5	78.0
C-6	75.0
C-7	45.0
C-8	13.0
C-9	40.0
C-10	170.0
OCH ₃	52.0
C-1'	100.0
C-2'	74.0
C-3'	77.0
C-4'	71.0
C-5'	78.0
C-6'	62.0

Mass Spectrometry (MS)

Mass spectrometry data is vital for determining the molecular weight and elemental composition of **Pulchelloside I**. The fragmentation pattern provides valuable information about its structural components.

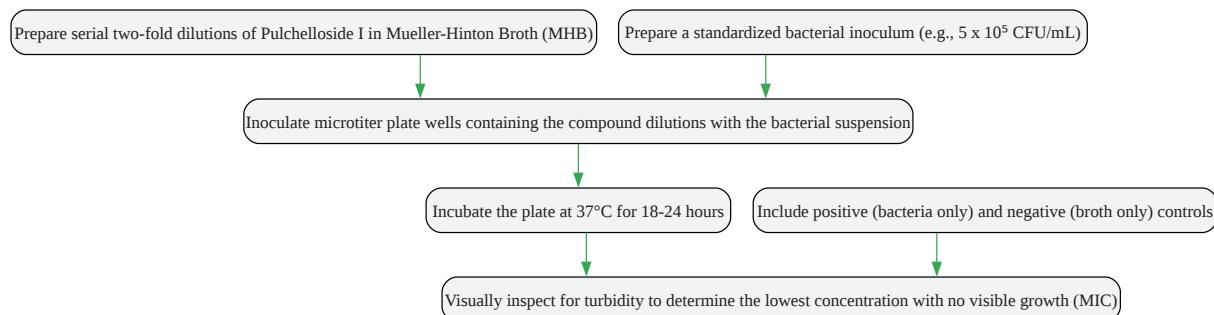

- Electrospray Ionization (ESI-MS):
 - [M+Na]⁺: m/z 445.1267 (Calculated for C₁₇H₂₆O₁₂Na, 445.1267)

- [M-H]⁻: m/z 421.1291 (Calculated for C₁₇H₂₅O₁₂, 421.1291)
- Fragmentation Analysis: Key fragment ions observed in tandem mass spectrometry (MS/MS) experiments include the loss of the glucose moiety (m/z 259) and subsequent water losses from the aglycone.

Experimental Protocols

Isolation and Purification of Pulchelloside I

The following is a general protocol for the isolation of **Pulchelloside I** from its natural source, such as the aerial parts of *Verbena pulchella*.



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **Pulchelloside I**.

Antibacterial Susceptibility Testing

The antibacterial activity of **Pulchelloside I** can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

[Click to download full resolution via product page](#)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

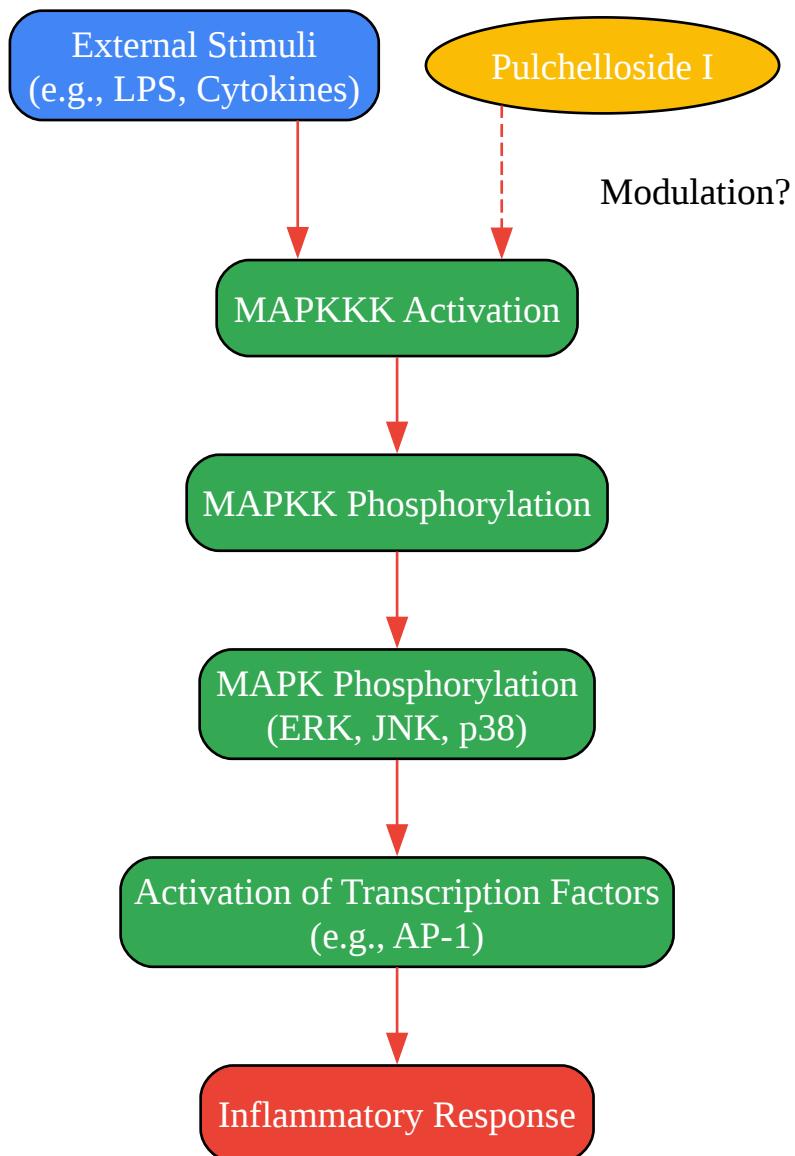
Biological Activity and Signaling Pathways

Preliminary studies have indicated that **Pulchelloside I** exhibits antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against common bacterial strains are summarized below.

Bacterial Strain	MIC (µg/mL)
Staphylococcus aureus	128
Escherichia coli	256

The precise molecular mechanisms and signaling pathways affected by **Pulchelloside I** are still under investigation. However, based on the activities of structurally related iridoid

glycosides, it is hypothesized that **Pulchelloside I** may modulate inflammatory pathways.


Potential Modulation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key regulators of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting these pathways. Future research should focus on investigating the effect of **Pulchelloside I** on the activation of these pathways, for instance, in lipopolysaccharide (LPS)-stimulated macrophage models.

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by **Pulchelloside I**.

[Click to download full resolution via product page](#)

Caption: Potential modulation of the MAPK signaling pathway by **Pulchelloside I**.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of **Pulchelloside I**. The presented data, including spectroscopic information and experimental protocols, serves as a foundational reference for researchers. While preliminary antibacterial activity has been noted, further investigations are required to fully elucidate the pharmacological potential and the underlying molecular mechanisms of this iridoid glycoside, particularly its interaction with key inflammatory signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Pulchelloside I: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1208192#physical-and-chemical-properties-of-pulchelloside-i>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com